1-(7-methoxy-1,3-benzodioxol-5-yl)propan-2-ylazanium;chloride
1-(7-methoxy-1,3-benzodioxol-5-yl)propan-2-ylazanium;chloride
3,4-MDA is a psychotropic amphetamine derivative that acts as a serotonergic 5-HT2A receptor agonist and releases monoamines by interacting with monoamine transporters. MMDA is a substituted form of 3,4-MDA bearing a methoxy moiety at the 3 position of the phenyl group. It is at least as potent as 3,4-MDA at promoting monoamine release from synaptosomes. This product is intended for forensic and research applications.
Brand Name:
Vulcanchem
CAS No.:
60676-84-8
VCID:
VC21248659
InChI:
InChI=1S/C11H15NO3.ClH/c1-7(12)3-8-4-9(13-2)11-10(5-8)14-6-15-11;/h4-5,7H,3,6,12H2,1-2H3;1H
SMILES:
CC(CC1=CC2=C(C(=C1)OC)OCO2)[NH3+].[Cl-]
Molecular Formula:
C11H16ClNO3
Molecular Weight:
245.70 g/mol
1-(7-methoxy-1,3-benzodioxol-5-yl)propan-2-ylazanium;chloride
CAS No.: 60676-84-8
Cat. No.: VC21248659
Molecular Formula: C11H16ClNO3
Molecular Weight: 245.70 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 3,4-MDA is a psychotropic amphetamine derivative that acts as a serotonergic 5-HT2A receptor agonist and releases monoamines by interacting with monoamine transporters. MMDA is a substituted form of 3,4-MDA bearing a methoxy moiety at the 3 position of the phenyl group. It is at least as potent as 3,4-MDA at promoting monoamine release from synaptosomes. This product is intended for forensic and research applications. |
|---|---|
| CAS No. | 60676-84-8 |
| Molecular Formula | C11H16ClNO3 |
| Molecular Weight | 245.70 g/mol |
| IUPAC Name | 1-(7-methoxy-1,3-benzodioxol-5-yl)propan-2-amine;hydrochloride |
| Standard InChI | InChI=1S/C11H15NO3.ClH/c1-7(12)3-8-4-9(13-2)11-10(5-8)14-6-15-11;/h4-5,7H,3,6,12H2,1-2H3;1H |
| Standard InChI Key | HULCPMREEFWFRE-UHFFFAOYSA-N |
| SMILES | CC(CC1=CC2=C(C(=C1)OC)OCO2)[NH3+].[Cl-] |
| Canonical SMILES | CC(CC1=CC2=C(C(=C1)OC)OCO2)N.Cl |
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